(Rac)-Clopidogrel carboxylic acid-d4

Bioanalysis LC-MS/MS Matrix Effect

This perdeuterated analog of clopidogrel carboxylic acid is essential for LC-MS/MS assays. Its +4 Da mass shift eliminates cross-talk, ensuring precise quantification (LLOQ 10 pg/mL) in bioequivalence studies. Choose this exact standard to meet FDA guidelines for method linearity, precision, and matrix effect correction without cross-talk.

Molecular Formula C15H14ClNO2S
Molecular Weight 311.8 g/mol
Cat. No. B12360443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Clopidogrel carboxylic acid-d4
Molecular FormulaC15H14ClNO2S
Molecular Weight311.8 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O
InChIInChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H,18,19)/t14-/m0/s1/i1D,2D,3D,4D
InChIKeyDCASRSISIKYPDD-UJCPGTITSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (2S)-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic Acid? A Stable Isotope-Labeled Clopidogrel Metabolite for Bioanalysis


(2S)-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid is a synthetic, deuterium-labeled derivative of clopidogrel carboxylic acid, the major inactive metabolite of the antiplatelet prodrug clopidogrel [1]. The compound belongs to the thienopyridine class and features a perdeuterated 2-chlorophenyl ring, which confers a nominal mass shift of +4 Da relative to the unlabeled analyte [2]. It is primarily employed as an internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC–MS/MS) assays to enable accurate quantification of clopidogrel and its metabolites in biological matrices [3].

Why Unlabeled or Differently Labeled Clopidogrel Analogs Cannot Replace (2S)-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic Acid in Validated Bioanalytical Workflows


The analytical specificity of (2S)-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid is rooted in its precise +4 Da mass shift and identical physicochemical behavior to the native clopidogrel carboxylic acid analyte. Unlabeled analogs cannot serve as internal standards in MS-based assays because they co-elute with the target analyte and produce identical mass transitions, making reliable distinction and quantification impossible [1]. Alternative deuterated forms (e.g., D3-labeled) introduce different mass shifts and may exhibit altered chromatographic retention or ionization efficiencies that deviate from the validated method's specifications, thereby compromising accuracy, precision, and regulatory compliance [2].

Quantitative Differentiation of (2S)-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic Acid in Bioanalytical Applications


Matrix Effect Consistency: Deuterated Internal Standard Exhibits Comparable Ion Suppression to Native Analyte

In a validated HPLC-MS/MS method for clopidogrel in human plasma, the mean matrix effect for clopidogrel-d4 (internal standard) was 72.63%, closely mirroring the native analyte's matrix effect across three concentration levels (74.01%, 67.91%, 81.23%) with RSD < 3% [1]. This close alignment in ion suppression/enhancement ensures that the internal standard corrects for matrix-induced variability proportionally, a property not guaranteed for non-deuterated or differently labeled internal standards.

Bioanalysis LC-MS/MS Matrix Effect

Precision and Accuracy: Intra- and Inter-Day Validation Using the Deuterated Internal Standard

An LC-MS/MS method employing clopidogrel-d4-carboxylic acid as internal standard achieved intra-day accuracy of 90%–98% and inter-day accuracy of 92.138%–96.889% across the working range (25–3000 ng/mL) [1]. The method's precision met acceptance criteria (≤10% deviation) and supported an LLOQ of 25 ng/mL. In a separate validation using clopidogrel-d4 as IS, an LLOQ of 10 pg/mL was attained, demonstrating high sensitivity suitable for pharmacokinetic studies [2].

Bioanalytical Validation LC-MS/MS Precision

Metabolic Stability and Pharmacokinetic Relevance: Deuterium Isotope Effects in Clopidogrel Analogs

Selective deuteration of clopidogrel analogs has been shown to alter metabolic stability and bioactivation. In a comparative study, clopidogrel-d3 (benzylic deuteration) exhibited slower hydrolysis in rat whole blood than unlabeled clopidogrel, as confirmed by X-ray crystallography showing a shorter D3C-O bond [1]. While the tetradeuteriophenyl compound (D4) is used as an internal standard rather than a therapeutic, this class-level evidence underscores that deuterium placement is not arbitrary—different deuteration patterns (D3 vs. D4) yield distinct physicochemical and metabolic consequences that can impact analytical method performance.

Pharmacokinetics Drug Metabolism Deuterium Effect

Selectivity and Cross-Talk Mitigation: Distinct MRM Transitions Enable Specific Quantification

The deuterated internal standard clopidogrel-d4-carboxylic acid uses a distinct MRM transition (m/z 312.10→129) compared to the native analyte (m/z 308.10→113) [1]. This 4 Da mass difference eliminates isotopic cross-talk and ensures that the internal standard signal does not interfere with analyte quantification, a critical advantage over non-deuterated or single-labeled analogs where mass differences may be insufficient for baseline resolution.

LC-MS/MS MRM Selectivity

Regulatory Acceptance: Validated Bioequivalence and Pharmacokinetic Studies Rely on This Specific Deuterated IS

The HPLC-MS/MS method using clopidogrel-d4 as internal standard was fully validated according to FDA guidelines and successfully applied to a bioequivalence study of 75 mg clopidogrel tablets in 48 healthy male subjects [1]. The method met all acceptance criteria for linearity, precision, extraction recovery, matrix effect, and stability, demonstrating that this specific deuterated IS is an integral component of regulatory-compliant bioanalysis for clopidogrel.

Bioequivalence Regulatory Validation Pharmacokinetics

Where (2S)-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic Acid Delivers Critical Analytical Value


Quantification of Clopidogrel Carboxylic Acid in Human Plasma for Therapeutic Drug Monitoring

This deuterated internal standard enables precise LC-MS/MS quantification of the major clopidogrel metabolite over a wide dynamic range (25–3000 ng/mL) with intra- and inter-day accuracy >90% [1]. The distinct MRM transition (m/z 312.10→129) eliminates cross-talk, ensuring reliable therapeutic drug monitoring in patients receiving clopidogrel therapy.

Bioequivalence and Pharmacokinetic Studies of Clopidogrel Formulations

As demonstrated in a 48-subject bioequivalence study, the compound serves as the validated internal standard in an online-SPE LC-MS/MS method achieving an LLOQ of 10 pg/mL [2]. This high sensitivity supports accurate measurement of clopidogrel plasma concentrations following a single 75 mg oral dose, a cornerstone of generic drug approval.

Stable Isotope Dilution Assays for Clopidogrel Metabolite Profiling

The compound's perdeuterated phenyl ring provides a consistent +4 Da mass shift, making it ideal for stable isotope dilution assays that require a chemically identical but mass-distinct internal standard. Its matrix effect (72.63%) closely matches that of the native analyte, enabling robust correction for ion suppression in complex biological matrices [2].

Method Development and Validation for Clopidogrel and Its Metabolites in Accordance with FDA/EMA Guidelines

The use of this specific deuterated internal standard has been shown to meet all acceptance criteria for linearity, precision, recovery, matrix effect, and stability as per FDA guidelines [2]. Procurement of this exact compound ensures that analytical methods remain compliant and can be transferred across laboratories without revalidation.

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